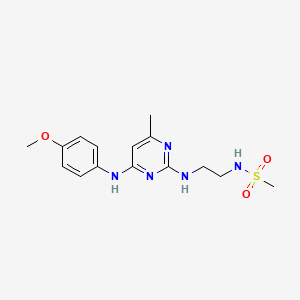

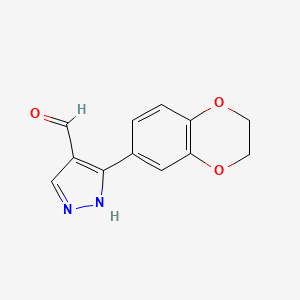

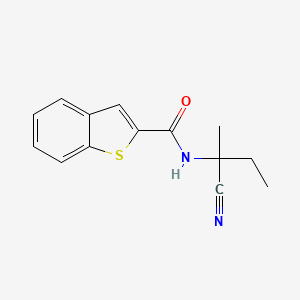

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reduction reactions. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . This process typically involves the use of a reducing agent such as sodium borohydride (NaBH4), which is known for its selectivity and ability to reduce different functional groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of reducing agents like sodium borohydride (NaBH4). This powerful reducing agent has been used for the reduction of different functional groups due to its selectivity .Applications De Recherche Scientifique

Synthesis of Azo Dyes

Azo dyes are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound can serve as a starting material for the synthesis of azo dyes. Its molecular structure, which includes a methanesulfonamide group, allows for the formation of azo compounds through diazotization and coupling reactions .

Creation of Dithiocarbamates

Dithiocarbamates are chemicals with broad applications, including use as pesticides, rubber additives, and flotation agents in mining. The subject compound’s secondary amine group is a key precursor in the synthesis of dithiocarbamates through alkylation and subsequent reaction with carbon disulfide .

Pharmaceutical Applications

Secondary amines, such as the one present in this compound, are constituents of many pharmaceuticals. They are involved in the creation of antidepressants like clomipramine and desipramine, as well as opiate analgesics like codeine and morphine. The compound’s structure could be modified to develop new medications with improved efficacy and reduced side effects .

Agrochemical Synthesis

The compound’s structure is conducive to the synthesis of agrochemicals. Its reactivity and stability make it a suitable intermediate for developing herbicides, insecticides, and fungicides that help in protecting crops and improving agricultural productivity .

Organic Synthesis Intermediates

In organic chemistry, the compound can act as an intermediate for various transformations. Its methanesulfonamide group is particularly useful in nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules .

Enzyme Inhibitor Research

Compounds with sulfonamide groups have been studied as potential enzyme inhibitors. They can mimic the natural substrates of enzymes and thus act as competitive inhibitors, which is valuable in the treatment of various diseases, including hypertension and bacterial infections .

Fluorescent Probes

The compound’s structure allows for its use in the development of fluorescent probes. These probes can be used to detect the presence of specific ions or molecules in biological and environmental samples, aiding in diagnostics and research .

Stimulus-Responsive Drug Carriers

The borate and sulfonamide groups present in related compounds make them suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, or ATP concentrations, enabling targeted drug delivery and controlled release .

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and is processed within the body.

Propriétés

IUPAC Name |

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-11-10-14(19-12-4-6-13(23-2)7-5-12)20-15(18-11)16-8-9-17-24(3,21)22/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOGAVNUZHIQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)

![4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2871096.png)

![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)